

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leoligin

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For Researchers, Scientists, and Drug Development Professionals

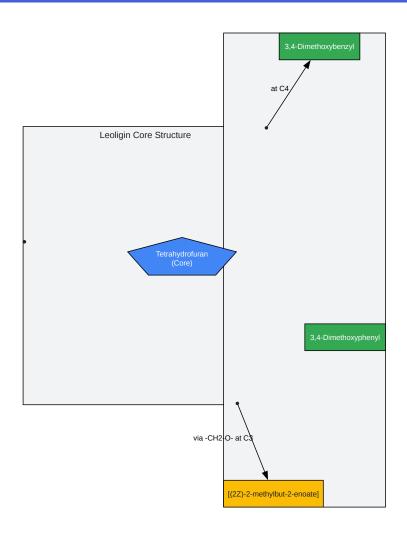
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for **Leoligin**, a naturally occurring lignan with significant pharmacological potential.

Chemical Structure of Leoligin

Leoligin is a furan-type lignan isolated from the roots of Edelweiss (Leontopodium nivale ssp. alpinum).[1][2][3] Its systematic IUPAC name is [(2S,3R,4R)-4-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl]methyl (2Z)-2-methylbut-2-enoate.[4][5]

The core of the **Leoligin** molecule is a tetrahydrofuran ring. This central ring is substituted at positions 2, 3, and 4. A 3,4-dimethoxyphenyl group is attached at the C2 position, and a 3,4-dimethoxybenzyl group is at the C4 position. A methyl (2Z)-2-methylbut-2-enoate group is ester-linked to a methylene bridge at the C3 position.





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Caption: Simplified diagram of the **Leoligin** chemical scaffold.

Stereochemistry of Leoligin

The stereochemistry of **Leoligin** is crucial for its biological activity. The molecule possesses three contiguous chiral centers on the tetrahydrofuran ring. The absolute configuration of these stereocenters has been determined as (2S, 3R, 4R).[4][5]

- C2 Position: The 3,4-dimethoxyphenyl group is in the S configuration.
- C3 Position: The methylene bridge connected to the ester group is in the R configuration.
- C4 Position: The 3,4-dimethoxybenzyl group is in the R configuration.



Furthermore, the ester moiety contains a double bond with a specific geometry. The (2Z) configuration of the 2-methylbut-2-enoate (angelic acid) portion is a key feature.[6] This Z-configuration is thermodynamically less stable than the corresponding E-configuration (tiglic acid), and its preservation during synthesis requires specific chemical methods to avoid isomerization.[6]

The absolute configuration of chiral molecules is determined by the spatial arrangement of their atoms and is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus) or S (sinister) descriptors to each chiral center.[7][8] Techniques such as X-ray crystallography and stereoselective synthesis are essential for unambiguously determining the absolute configuration of complex molecules like **Leoligin**.[9][10]

Quantitative Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Leoligin**.

Table 1: ¹H NMR Spectroscopic Data for **Leoligin** Data recorded in CDCl₃ at 200 MHz.[6]



Chemical Shift (δ ppm)	Multiplicity	Number of Protons	Assignment
1.51–1.71	m	4H	Ester moiety methyl groups
2.10–2.27	m	4H	Ester moiety methylene groups
2.50–2.95	m	4H	CH ₂ of benzyl & CH at C3, C4
3.76	dd	1H	H of -OCH ₂ -
3.86	S	3H	OCH ₃
3.87	s	6H	2 x OCH₃
3.88	s	3H	OCH₃
4.08	dd	1H	H of -OCH ₂ -
4.26	dd	1H	H of -OCH ₂ -
4.42	dd	1H	H of -OCH ₂ -
4.83	d	1H	H at C2
6.67–6.92	m	7H	Aromatic protons & vinylic proton

Table 2: ¹³C NMR Spectroscopic Data for **Leoligin** Data recorded in CDCl₃ at 50 MHz.[6]



18.6 t 25.4 t 33.3 t 38.2 d 42.7 d 49.2 d 56.0 q 62.6 t 72.9 t 83.1 d 109.0 d 111.1 d 111.5 d 112.0 d 118.2 d 120.6 d 132.7 s 135.1 s 147.6 s 148.6 s 149.1 s 149.2 s 175.4 s	Chemical Shift (δ ppm)	Carbon Type
33.3 t 38.2 d 42.7 d 49.2 d 56.0 q 62.6 t 72.9 t 83.1 d 109.0 d 111.1 d 111.5 d 112.0 d 118.2 d 120.6 d 132.7 s 135.1 s 147.6 s 148.6 s 149.1 s	18.6	t
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42.7 d 49.2 d 56.0 q 62.6 t 72.9 t 83.1 d 109.0 d 111.1 d 111.5 d 112.0 d 118.2 d 120.6 d 132.7 s 135.1 s 147.6 s 149.1 s 149.2 s	33.3	t
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118.2 d 120.6 d 132.7 s 135.1 s 147.6 s 148.6 s 149.1 s 149.2 s	111.5	d
120.6 d 132.7 s 135.1 s 147.6 s 148.6 s 149.1 s 149.2 s	112.0	d
132.7 s 135.1 s 147.6 s 148.6 s 149.1 s 149.2 s	118.2	d
135.1 s 147.6 s 148.6 s 149.1 s 149.2 s	120.6	d
147.6 s 148.6 s 149.1 s 149.2 s	132.7	S
148.6 s 149.1 s 149.2 s	135.1	S
149.1 s 149.2 s	147.6	S
149.2 s	148.6	S
	149.1	S
175.4 s	149.2	S
	175.4	S



Table 3: Mass Spectrometry Data for **Leoligin**[6]

Technique	Method	m/z (M+)	Key Fragments
GC-MS	EI, 70 eV	458.2	219.1, 165.1, 152.1, 151.1
LC-HRMS	ESI	481.2197 (M+Na+)	-

Leoligin and its derivatives have been evaluated in various biological assays. The following table summarizes some of the key findings.

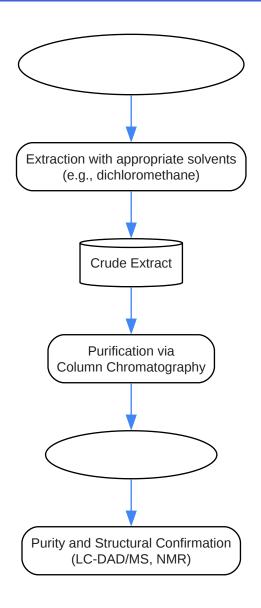
Table 4: Summary of Biological Activities of Leoligin and its Analogs

Target/Assay	Compound	Activity	Value	Reference
CETP Activation	Leoligin	Activation (human plasma)	100 pM	[5][11]
CETP Inhibition	Leoligin	Inhibition (human plasma)	1 mM	[5][11]
TGR5 Agonism	LT-188A (Leoligin analog)	EC ₅₀ (cAMP accumulation)	23 μΜ	[12][13]
TGR5 Agonism	LT-188A (Leoligin analog)	EC50 (CRE- luciferase)	15 μΜ	[13]
NF-κB Inhibition	LT-188A (Leoligin analog)	IC50	8.6 μΜ	[12][13]
Cholesterol Efflux	Leoligin	Upregulates ABCA1/ABCG1	-	[14]

Experimental Protocols

Leoligin is naturally isolated from the sub-aerial parts of Leontopodium alpinum Cass.[5] A general workflow for its isolation is as follows:





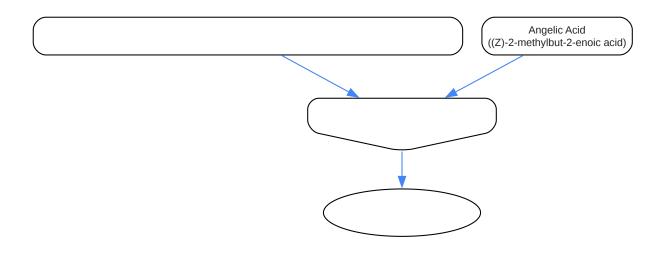
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Caption: Workflow for the isolation of **Leoligin**.

The purity of the isolated **Leoligin** is typically assessed to be greater than 98% using techniques like LC-DAD/MS and NMR spectroscopy.[5]

A modular and stereoselective total synthesis for **Leoligin** has been developed.[15] A critical step in the synthesis is the esterification of the diol precursor with angelic acid. To preserve the Z-configuration of the double bond in the angelic acid moiety, a Mitsunobu reaction is employed, as standard Steglich esterification conditions can lead to isomerization to the more stable E-configuration.[6]





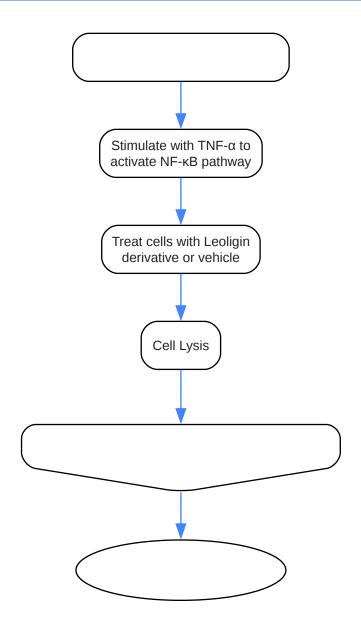
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Caption: Key esterification step in **Leoligin** synthesis.

The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), allows for the esterification to proceed under mild conditions, thus preventing the isomerization of the double bond.[6]

The inhibitory effect of **Leoligin** derivatives on the NF-kB signaling pathway is a key area of investigation.[3][16][17] A common method to assess this is through a luciferase reporter gene assay.





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Caption: Workflow for an NF-kB luciferase reporter assay.

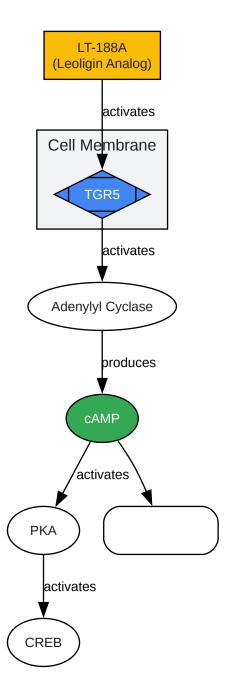
This assay quantifies the transcriptional activity of NF-κB, and a reduction in luciferase signal in the presence of the test compound indicates inhibition of the pathway.

Signaling Pathways Involving Leoligin and its Analogs

Leoligin and its synthetic analogs have been shown to modulate several signaling pathways, highlighting their potential as therapeutic agents.



A synthetic analog of **Leoligin**, LT-188A, has been identified as a novel agonist of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[12][13] Activation of TGR5 leads to an anti-inflammatory response.



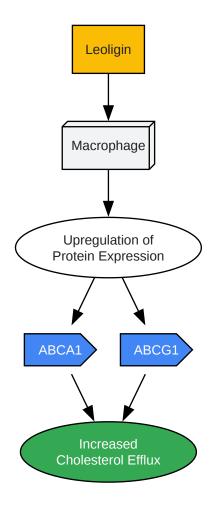
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Caption: TGR5 signaling activated by a Leoligin analog.



Activation of TGR5 by LT-188A leads to increased intracellular cyclic adenosine monophosphate (cAMP), which in turn can inhibit the pro-inflammatory NF-kB pathway.[12][13]

Leoligin promotes cholesterol efflux from macrophages by upregulating the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[14] This is a key process in reverse cholesterol transport and is beneficial in the context of atherosclerosis.



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Caption: **Leoligin**'s role in promoting cholesterol efflux.

By enhancing the expression of these critical transporters, **Leoligin** facilitates the removal of excess cholesterol from macrophages, a process that can help prevent the formation of atherosclerotic plaques.[14]



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